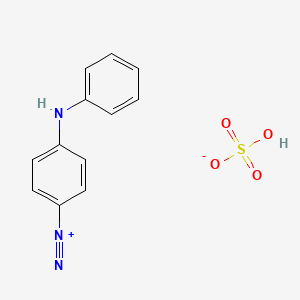

4-anilinobenzenediazonium;hydrogen sulfate

Description

General Context of Diazonium Salts in Advanced Chemical Research

Diazonium salts are a class of organic compounds characterized by the functional group R-N₂⁺X⁻, where R is an organic group, typically an aryl group, and X⁻ is an anion. The presence of the dinitrogen cation makes these compounds highly versatile yet reactive intermediates in organic synthesis. Their utility stems from the excellent leaving group ability of the dinitrogen molecule (N₂), which can be displaced by a wide variety of nucleophiles.

The synthesis of diazonium salts, a process known as diazotization, typically involves the reaction of a primary aromatic amine with nitrous acid, which is itself generated in situ from sodium nitrite (B80452) and a strong acid. This fundamental reaction opens a gateway to a vast array of chemical transformations, allowing for the introduction of various functional groups onto an aromatic ring that would be difficult to achieve through other means.

In advanced chemical research, diazonium salts are instrumental in a range of reactions, including the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, which facilitate the introduction of halides, fluorine, and aryl groups, respectively. Furthermore, their electrophilic nature allows them to participate in azo coupling reactions with electron-rich aromatic compounds, forming the basis for the synthesis of a vast number of azo dyes. kaimosi.com

Significance of 4-Anilinobenzenediazonium (B90863);hydrogen sulfate (B86663) as a Specialized Diazonium Compound

4-Anilinobenzenediazonium;hydrogen sulfate, also known by its common name Variamine Blue RT Salt, is a specialized diazonium compound with the chemical formula C₁₂H₁₁N₃O₄S. radchemtech.comcymitquimica.com Its structure features a diazonium group attached to a diphenylamine (B1679370) framework. This particular arrangement of atoms imparts specific properties and applications that distinguish it from simpler aryldiazonium salts.

One of the notable applications of this compound is in the field of analytical chemistry. Research has demonstrated its use as a chromogenic reagent for the spectrophotometric determination of hexavalent chromium (Cr(VI)) in materials like Portland cement. orientjchem.orgresearchgate.net In this method, Cr(VI) oxidizes potassium iodide in an acidic medium to liberate iodine. The liberated iodine then oxidizes the Variamine Blue dye, resulting in the formation of a violet-colored species with a maximum absorbance at 556 nm. orientjchem.orgresearchgate.net This colorimetric reaction provides a sensitive and selective method for quantifying trace amounts of this toxic substance. orientjchem.orgresearchgate.net

Beyond its role in analytical chemistry, this compound is utilized as a vital stain in microscopy for visualizing cellular structures and finds application in the dyeing of textiles and the production of colored paper products. chemimpex.com It has also been used in combination with other reagents for the cytochemical visualization of alkaline phosphatase activity and in spectrophotometric methods for the detection of uric acid. sigmaaldrich.com

Historical Context of Diazonium Chemistry and the Emergence of this compound in Academic Inquiry

The journey of diazonium salts began in 1858 with the German chemist Johann Peter Griess. orientjchem.orgchemimpex.com While working at the University of Marburg, he discovered the diazotization reaction, a discovery that would have a profound impact on the field of organic chemistry and lead to the birth of the synthetic dye industry. orientjchem.orgchemimpex.com Griess's work demonstrated that aromatic amines could be transformed into these new, reactive compounds, which he named diazonium salts.

The initial and most commercially significant application of Griess's discovery was the synthesis of azo dyes. researchgate.net The ability of diazonium salts to couple with aromatic compounds like phenols and anilines led to the creation of a wide spectrum of vibrant and lightfast colors. researchgate.net This development revolutionized the textile industry, which had previously relied on natural dyes with a limited color palette.

The emergence of specific diazonium salts like this compound in academic and industrial inquiry is closely tied to the expansion and refinement of azo dye chemistry. As chemists sought to create dyes with specific colors and properties, they began to explore more complex aromatic amines as precursors for diazotization. The diphenylamine scaffold of this compound offered a route to unique chromophoric systems. Its subsequent identification as a useful analytical reagent, as in the case of "Variamine Blue," highlights the continued exploration of the rich chemistry of diazonium salts beyond their initial application in dyeing, demonstrating their enduring importance in various scientific disciplines.

Compound Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

| Chemical Name | This compound | |

| CAS Number | 4477-28-5 | radchemtech.comcymitquimica.comchemimpex.com |

| Molecular Formula | C₁₂H₁₁N₃O₄S | radchemtech.comcymitquimica.com |

| Molecular Weight | 293.30 g/mol | cymitquimica.comchemimpex.com |

| Synonyms | Variamine Blue RT Salt, 4-Aminodiphenylamine diazonium sulfate, 4-Diazodiphenylamine sulfate, Azoic Diazo Component 22 | cymitquimica.comchemimpex.com |

Table 2: Physicochemical and Research Data of this compound

| Property | Value | Source(s) |

| Appearance | Yellow or green powder | chemimpex.com |

| λmax | 377 nm; 556 nm (in oxidized form) | orientjchem.orgsigmaaldrich.com |

| Solubility | Soluble in 1 M HCl (10 mg/mL) | sigmaaldrich.com |

| Primary Application | Chromogenic reagent, Dye, Biological stain | orientjchem.orgresearchgate.netchemimpex.com |

| Specific Research Finding | Used for the spectrophotometric determination of Cr(VI) in Portland cement. | orientjchem.orgresearchgate.net |

Properties

IUPAC Name |

4-anilinobenzenediazonium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N3.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-5(2,3)4/h1-9,14H;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRQRWPEQSPSDG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063490 | |

| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4477-28-5 | |

| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4477-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004477285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-anilinobenzenediazonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 4 Anilinobenzenediazonium;hydrogen Sulfate

Established Laboratory Synthesis Protocols for 4-Anilinobenzenediazonium (B90863);hydrogen sulfate (B86663)

The conventional and well-established method for preparing 4-anilinobenzenediazonium hydrogen sulfate is through the diazotization of its corresponding primary aromatic amine, 4-aminodiphenylamine. organic-chemistry.org This reaction is a fundamental process in organic chemistry, typically involving the treatment of the primary amine with a source of nitrous acid (HNO₂). organic-chemistry.orgjeeadv.ac.in

Since nitrous acid is unstable, it is almost always generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄), which also provides the hydrogen sulfate counter-ion. organic-chemistry.org The reaction is highly temperature-sensitive and must be conducted at low temperatures, typically between 0 and 5 °C, to prevent the unstable diazonium salt from decomposing and prematurely releasing nitrogen gas. google.com

A key challenge in the diazotization of 4-aminodiarylamines is a potential side reaction involving cleavage of the molecule. google.com However, research has shown that controlling the acidity of the reaction medium is crucial to prevent this. By maintaining the pH value between 1.5 and 4, oxidative cleavage can be effectively avoided, ensuring the integrity of the diphenylamine (B1679370) structure. google.com The process involves suspending the finely divided 4-aminodiphenylamine in an acidic medium and then adding the sodium nitrite solution, leading to the formation of the target diazonium salt. google.com

Table 1: Exemplary Conditions for Diazotization of 4-Aminodiarylamine Derivatives This table summarizes various conditions reported for the diazotization of 4-aminodiarylamines, illustrating the range of reagents and media that can be employed.

| Starting Amine | Nitrosating Agent | Acid/Medium | Temperature | Key Observation | Reference |

| 4-Amino-3-methoxydiphenylamine | Sodium Nitrite | Aqueous solution of Glycocoll, NaCl, HCl (pH 1.5) | ~30°C | Diazotization is complete after a short time. | google.com |

| 4-Amino-2,5-diethoxydiphenylamine | Sodium Nitrite | Aqueous solution of Citric Acid and Disodium Phosphate (pH 3.4) | ~40°C | Diazotization is complete after a short time. | google.com |

| 4-Amino-3-methoxydiphenylamine | Sodium Nitrite | Aqueous solution of Ferrous Sulfate | ~30-40°C | Diazotization is complete after a short time. | google.com |

| 4-Amino-3-methoxydiphenylamine | Sodium Nitrite | Aqueous solution of Zinc Chloride | Not specified | Diazonium zinc chloride double salt is formed. | google.com |

Polymeric Condensation Synthesis: Formation of 4-Anilinobenzenediazonium/Formaldehyde (B43269) Condensate Hydrogen Sulfate

The monomeric 4-anilinobenzenediazonium hydrogen sulfate serves as a precursor for the synthesis of a polymeric condensate. This polymer is formed through a reaction with formaldehyde (HCHO). kaimosi.comchemicalbook.comparchem.comrsemulsion.com This process results in a larger, more complex molecule, often used as a sensitizer (B1316253) in various industrial applications, such as for diazo printing plates. The resulting polymer is chemically identified as Benzenediazonium (B1195382), 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde. kaimosi.com

Reaction Conditions and Catalytic Considerations in Condensation Polymerization

The condensation of 4-anilinobenzenediazonium with formaldehyde is carried out under controlled conditions of temperature and pressure, often in the presence of a catalyst to ensure consistent quality and yield. The reaction mechanism is analogous to other well-known acid-catalyzed condensations, such as the formation of phenol-formaldehyde resins.

In these types of reactions, an acid catalyst, which in this case can be the inherent acidity of the hydrogen sulfate salt itself, facilitates the electrophilic aromatic substitution. The formaldehyde is activated by protonation, which then reacts with the electron-rich aniline (B41778) ring of the diazonium salt. This process forms methylene (B1212753) bridges that link the 4-anilinobenzenediazonium units together, creating the polymer chain. Industrial production typically utilizes specialized reactors to manage the reaction parameters and achieve a polymer with the desired characteristics.

Influence of Formaldehyde and Hydrogen Sulfate Molar Ratios on Polymer Structure

While specific research detailing the influence of molar ratios on the structure of 4-anilinobenzenediazonium/formaldehyde condensate hydrogen sulfate is not extensively documented in publicly available literature, the principles of condensation polymerization provide a strong theoretical framework. In related polymer systems, such as melamine-formaldehyde (MF) and urea-formaldehyde (UF) resins, the molar ratio of reactants is a critical parameter that dictates the final polymer structure. nih.govnih.govwoodj.orgresearchgate.net

Generally, a higher molar ratio of formaldehyde to the amine-containing monomer leads to a higher degree of methylolation (the addition of -CH₂OH groups) and subsequently, a more branched and cross-linked polymer structure. woodj.orgresearchgate.net Conversely, a lower molar ratio results in a more linear polymer with fewer cross-links. nih.gov For instance, studies on MF resins show that at lower formaldehyde-to-melamine ratios, the formation of methylene bridges becomes more competitive with ether bridges, significantly altering the polymer's architecture. nih.govnih.gov It is reasonable to infer that similar principles apply to the 4-anilinobenzenediazonium/formaldehyde system, where adjusting the molar ratio of formaldehyde would be a key method for controlling the polymer's molecular weight, solubility, and other physical properties. The hydrogen sulfate concentration would primarily influence the catalytic rate of the condensation.

Advanced Synthetic Strategies and Green Chemistry Approaches in 4-Anilinobenzenediazonium;hydrogen sulfate Production

In recent years, a significant push towards "green chemistry" has prompted the development of more sustainable methods for synthesizing diazonium salts. These strategies aim to reduce hazardous waste, improve safety, and increase efficiency.

Catalyst Design and Reusability in Synthesis (e.g., heterogeneous catalysts involving hydrogen sulfate)

A major advancement in the synthesis of diazonium compounds is the move from homogeneous acid catalysts to heterogeneous solid acid catalysts. Traditional methods using concentrated sulfuric or hydrochloric acid are effective but generate significant acid waste and can be corrosive. organic-chemistry.org

Modern approaches utilize reusable, solid-supported catalysts which can be easily separated from the reaction mixture, simplifying purification and minimizing environmental impact. Examples of such catalysts include:

Sulfonic Acid-Based Cation-Exchange Resins: These act as a solid proton source for diazotization-iodination reactions in water, offering an eco-friendly alternative to liquid acids.

Nano BF₃·SiO₂: This solid acid catalyst enables the synthesis of aryl diazonium salts under solvent-free conditions at room temperature. The resulting diazonium salts supported on this material show remarkable stability.

Heterogeneous Iron-Based Catalysts: Originally developed for other applications, M-N-C materials (metal ions dispersed in nitrogen-doped carbon) have been shown to be effective for the aerobic oxidation of hydrazones to diazo compounds, outperforming some noble metal catalysts. acs.org

The use of catalysts like aluminum hydrogen sulfate [Al(HSO₄)₃] for other organic transformations highlights the potential of solid hydrogen sulfate sources in related syntheses. These heterogeneous systems are often more stable, easier to handle, and can be recycled, aligning with the principles of green chemistry.

Solvent-Free and Microwave-Assisted Syntheses for this compound Derivatives

To further reduce the environmental footprint and improve reaction efficiency, solvent-free and microwave-assisted synthetic protocols have been developed.

Solvent-free synthesis , often conducted by grinding reagents together or adsorbing them onto a mineral support like alumina (B75360) or clay, eliminates the need for volatile organic solvents. cem.comnih.gov This reduces waste, lowers costs, and can lead to faster reactions.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. ias.ac.inoatext.commdpi.com By using microwave irradiation, energy is delivered directly to the reacting molecules, leading to rapid and uniform heating. cem.com This often results in dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govias.ac.inmdpi.com For the synthesis of diazonium salts and their derivatives, microwave irradiation can accelerate the reaction, making it possible to complete syntheses in minutes rather than hours. nih.govoatext.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds This table illustrates the significant advantages in reaction time and yield offered by microwave-assisted techniques over conventional heating for various organic syntheses.

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Key Advantage | Reference |

| Synthesis of N-acylated cephalosporin | 2-6 hours, lower yields | 2 minutes, 82-93% | Drastic reduction in time, improved yield | cem.com |

| Synthesis of Chalcones | Longer time, requires solvent | < 2 minutes, 79-95% | Solvent-free, extremely rapid | nih.gov |

| Synthesis of Enaminones | Reflux in solvent, lower yield | 5 minutes, 95% | Solvent-free, higher yield | mdpi.com |

| Synthesis of Oxadiazoles | Reflux in POCl₃, tedious work-up | Shorter time, simple work-up | Eco-friendly, overcomes tedious work-up | ias.ac.in |

These advanced strategies represent the future of chemical synthesis, where efficiency, safety, and sustainability are paramount. The application of such green chemistry principles to the production of 4-anilinobenzenediazonium hydrogen sulfate and its derivatives is a continuing area of research and development.

Chemical Reactivity and Reaction Mechanisms of 4 Anilinobenzenediazonium;hydrogen Sulfate

Electrophilic and Nucleophilic Reactivity of the Diazonium Group in 4-Anilinobenzenediazonium (B90863);hydrogen sulfate (B86663)

The diazonium group exhibits dual reactivity. The terminal nitrogen atom is electrophilic and can react with strong nucleophiles, a process known as diazo coupling. libretexts.org Conversely, the entire -N₂⁺ group can be displaced by a nucleophile in a substitution reaction on the aromatic ring. jove.comyoutube.com

A resonance description of the diazonium ion indicates that the positive charge is delocalized across both nitrogen atoms. libretexts.org This makes the terminal nitrogen susceptible to attack by electron-rich species. libretexts.org In the case of 4-anilinobenzenediazonium, the aniline (B41778) moiety acts as a strong electron-donating group, which activates the other phenyl ring for electrophilic aromatic substitution, while the diazonium group itself acts as the electrophile in coupling reactions. libretexts.org

This electrophilic character allows diazonium salts to react with activated aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. libretexts.orgmasterorganicchemistry.com These azo coupling reactions are a cornerstone of the synthetic dye industry. libretexts.org The reaction's course is pH-dependent; amino groups are stronger activators in acidic conditions, while phenolic groups are stronger in alkaline environments. libretexts.org

Oxidation Pathways and Products of 4-Anilinobenzenediazonium;hydrogen sulfate

The oxidation of aryldiazonium salts is not a commonly exploited synthetic route, as they are primarily used in substitution and reduction reactions. The diazonium group itself is already in a high oxidation state. However, other parts of the this compound molecule could theoretically undergo oxidation. The sulfide (B99878) component of the hydrogen sulfate counter-ion is in its highest oxidation state (+6) and thus cannot be further oxidized. youtube.com

The aniline nitrogen or the aromatic rings are potential sites for oxidation, but such reactions would compete with the highly facile decomposition and substitution pathways of the diazonium group. The oxidation of hydrogen sulfide (H₂S) to various products like polysulfides and sulfate is a well-studied process, but this is distinct from the reactivity of the hydrogen sulfate (HSO₄⁻) anion present in the title compound. mdpi.com Literature specifically detailing the oxidation pathways of this compound is scarce, indicating this is not a standard transformation for this class of compounds.

Reduction Mechanisms and Derivatives of this compound

Aryldiazonium salts can be reduced to several important classes of compounds. Mild reducing agents such as sodium sulfite (B76179) (Na₂SO₃) or stannous chloride (SnCl₂) can convert the diazonium salt into the corresponding arylhydrazine. libretexts.orgnptel.ac.in The mechanism with sodium sulfite is proposed to involve the initial formation of a covalent azo-sulfite, which then undergoes further reduction and hydrolysis to yield the hydrazine. nptel.ac.in

Another significant reduction reaction is the replacement of the diazonium group with a hydrogen atom, a process known as deamination or hydrodediazoniation. This is often accomplished using hypophosphorous acid (H₃PO₂). libretexts.org This reaction is particularly useful in multi-step syntheses where an amino group is initially used as a directing group and is subsequently removed. libretexts.org The mechanism for this reduction is believed to proceed via a radical pathway rather than a nucleophilic substitution. libretexts.org Electrochemical methods can also be employed for the reduction of aryldiazonium salts, which typically involves a single-electron transfer to generate a highly reactive aryl radical. researchgate.netrsc.orgrsc.org

| Reducing Agent | Primary Product | General Mechanism |

|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Arylhydrazine | Nucleophilic attack/hydrolysis nptel.ac.in |

| Stannous Chloride (SnCl₂) | Arylhydrazine | Stepwise electron transfer |

| Hypophosphorous Acid (H₃PO₂) | Arene (H-substitution) | Radical chain mechanism libretexts.org |

| Electrochemical Reduction | Aryl Radical/Anion | Single-electron transfer rsc.orgrsc.org |

Substitution Reactions and Functional Group Transformations Involving this compound

Substitution reactions where the dinitrogen molecule is displaced are the most common and synthetically valuable transformations of aryldiazonium salts. jove.comlibretexts.org These reactions provide access to a wide range of functionalized aromatic compounds that are often difficult to synthesize by other means. youtube.com

Key Substitution Reactions:

Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively. libretexts.orgjove.com The mechanism is thought to involve a single-electron transfer from the copper(I) catalyst to the diazonium ion, generating an aryl radical and N₂. masterorganicchemistry.comnptel.ac.in

Schiemann Reaction: To introduce a fluorine atom, the diazonium salt is treated with fluoroboric acid (HBF₄) or other sources of the tetrafluoroborate (B81430) anion (BF₄⁻). libretexts.orgjove.com The resulting diazonium tetrafluoroborate salt is often stable enough to be isolated and then thermally decomposed to yield the aryl fluoride. libretexts.orgnptel.ac.in

Replacement by Iodide: The replacement of the diazonium group with iodine does not require a catalyst and proceeds readily upon treatment with a solution of potassium or sodium iodide. libretexts.orgjove.com

Replacement by Hydroxyl: Warming an aqueous solution of the diazonium salt leads to its hydrolysis, forming a phenol (B47542). nptel.ac.inlibretexts.org This reaction proceeds via an Sₙ1-type mechanism where the loss of N₂ generates a highly reactive aryl cation that is trapped by water. nptel.ac.in

| Reaction Name | Reagent(s) | Substituent Introduced | Reference |

|---|---|---|---|

| Sandmeyer | CuCl / HCl | -Cl | libretexts.orgjove.com |

| Sandmeyer | CuBr / HBr | -Br | libretexts.orgjove.com |

| Sandmeyer | CuCN / KCN | -CN | jove.com |

| Schiemann | HBF₄, heat | -F | libretexts.orgnptel.ac.in |

| Gattermann | Cu powder / HBr | -Br | nptel.ac.in |

| - | KI | -I | libretexts.orgjove.com |

| Hydrolysis | H₂O, heat | -OH | nptel.ac.inlibretexts.org |

| Deamination | H₃PO₂ | -H | libretexts.org |

Exploration of Reaction Kinetics and Thermodynamics for this compound Systems

The decomposition of aryldiazonium salts is a thermodynamically favorable process, largely driven by the high stability of the dinitrogen molecule (N₂) that is formed as a byproduct. libretexts.orgjove.com The kinetics of these reactions, however, can be influenced by several factors including temperature, solvent, pH, and the nature of the substituents on the aromatic ring.

Decomposition reactions often follow first-order kinetics, particularly in aqueous solutions where the rate-determining step is the unimolecular cleavage of the C-N bond to form an aryl cation and N₂. nptel.ac.in The presence of electron-donating groups on the aryl ring can stabilize the transition state leading to the aryl cation, but this effect is complex. In contrast, reactions involving radical intermediates, such as the Sandmeyer reaction, have more complex kinetic profiles. The stability of diazonium salts is highly temperature-dependent; they are typically prepared and used at low temperatures (0-5 °C) to prevent rapid decomposition. libretexts.org In alkaline media, diazonium ions can reversibly form diazoates, which are more stable but less reactive. libretexts.orgarkat-usa.org

Mechanistic Investigations of Bio-molecular Interactions with this compound

Aryldiazonium salts are known to be reactive towards nucleophilic functional groups present in biomolecules such as proteins. The electrophilic diazonium cation can react with the electron-rich side chains of certain amino acid residues. Key targets for this covalent modification include the phenolic ring of tyrosine, the imidazole (B134444) ring of histidine, the ε-amino group of lysine, and the thiol group of cysteine.

This reactivity has been utilized for applications such as protein labeling and the development of biosensors. For instance, diazonium salts can be electrochemically reduced onto an electrode surface to form a covalently attached aryl layer. researchgate.net This modified surface can then be used to immobilize enzymes or other proteins, for example, by first reducing a nitro-substituted diazonium salt, converting the nitro group to an amine, and then using that amine for covalent coupling. researchgate.net The specific interactions of this compound would follow these general principles, with the potential for complex interactions due to the presence of the aniline moiety.

Isotopic Labeling Studies in Elucidating Reaction Mechanisms of Diazonium Compounds

Isotopic labeling is a powerful and indispensable tool for elucidating the mechanisms of complex chemical reactions. numberanalytics.comias.ac.in By replacing an atom in a reactant with one of its isotopes (e.g., ¹⁵N for ¹⁴N, or ¹³C for ¹²C), researchers can track the fate of that specific atom through the reaction pathway. numberanalytics.comias.ac.inresearchgate.net

In the study of diazonium salt reactions, ¹⁵N labeling has been particularly informative. For example, by synthesizing a diazonium salt with ¹⁵N at a specific nitrogen atom (either the α- or β-nitrogen), one can determine if any rearrangement occurs before the loss of N₂. Studies on benzenediazonium (B1195382) ions have shown that under certain conditions, the two nitrogen atoms can scramble, indicating a reversible cleavage and reformation of the C-N bond or the formation of a symmetrical intermediate. acs.org This technique has been crucial in distinguishing between different proposed mechanisms, such as Sₙ1, radical, and benzyne (B1209423) pathways, for various diazonium salt reactions. ias.ac.in The use of isotopic labeling provides definitive evidence that is often unattainable through kinetic or product analysis alone. ias.ac.inresearchgate.net

Advanced Characterization Techniques in 4 Anilinobenzenediazonium;hydrogen Sulfate Research

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental in identifying the key functional groups, and in studying the electronic and structural dynamics of 4-anilinobenzenediazonium (B90863);hydrogen sulfate (B86663).

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-anilinobenzenediazonium;hydrogen sulfate, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the diazonium group, the anilinium moiety, and the hydrogen sulfate counter-ion.

The diazonium group (–N≡N⁺) typically shows a strong and sharp absorption band in the region of 2200–2300 cm⁻¹. This peak is highly characteristic and its presence is a clear indicator of the diazonium functionality. researchgate.net The anilino part of the molecule, which exists in its protonated anilinium form, will display several characteristic vibrations. These include N-H stretching vibrations, typically observed as a broad band in the range of 3000-3400 cm⁻¹, and N-H bending modes around 1600-1620 cm⁻¹. scispace.com Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C stretching vibrations of the benzene (B151609) rings are found in the 1450–1600 cm⁻¹ region. researchgate.net

The hydrogen sulfate (HSO₄⁻) counter-ion also has distinct vibrational modes. The S=O stretching vibrations are expected to appear as strong bands in the 1000–1250 cm⁻¹ region. scispace.com The S-O stretching vibrations can also be observed in this range. researchgate.net In situ FT-IR spectroscopy can be employed to monitor the formation of diazonium salts from the corresponding anilines in real-time, allowing for the optimization of reaction conditions by tracking the appearance of the characteristic diazonium peak and the disappearance of reactant bands. nih.govresearchgate.net

Table 1: Predicted FT-IR Characteristic Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Diazonium (–N≡N⁺) | Stretching | 2200 - 2300 |

| Anilinium (N-H) | Stretching | 3000 - 3400 (broad) |

| Anilinium (N-H) | Bending | 1600 - 1620 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aromatic (C-H) | Stretching | > 3000 |

| Hydrogen Sulfate (S=O) | Stretching | 1000 - 1250 |

| Phenyl Carbon-Nitrogen (C-N) | Stretching | 1260 - 1330 |

This table is predictive and based on data from related compounds like anilinium sulfate and other aromatic diazonium salts. researchgate.netscispace.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the detailed molecular structure of this compound in solution. ¹H, ¹³C, and ¹⁵N NMR would provide complementary information.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the two phenyl rings. Due to the influence of the anilino and diazonium substituents, these protons would appear as complex multiplets in the aromatic region (typically 7.0–8.5 ppm). researchgate.netchemicalbook.comhmdb.ca The proton on the anilinium nitrogen would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would be informative for identifying all the unique carbon atoms in the molecule. The carbon atom attached to the diazonium group (C1) is expected to resonate in the range of 102–123 ppm. caltech.edu The chemical shifts of the other aromatic carbons would be influenced by the electron-donating anilino group and the electron-withdrawing diazonium group. cdnsciencepub.com

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for probing the electronic environment of the nitrogen atoms. The two nitrogen atoms of the diazonium group would have distinct chemical shifts. For benzenediazonium (B1195382) salts, the terminal nitrogen (Nβ) typically resonates downfield from the nitrogen attached to the phenyl ring (Nα). caltech.edu The presence of the electron-donating anilino group at the 4-position is expected to shift the ¹⁵N resonances of the diazonium group downfield compared to unsubstituted benzenediazonium salts. caltech.edu

NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can also provide insights into the conformational preferences of the molecule, such as the rotational barrier around the C-N-C bond of the diphenylamine-like core. doi.orgnih.govcapes.gov.br

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 7.0 - 8.5 |

| ¹H | Anilinium N-H | Variable (solvent dependent) |

| ¹³C | C-N (Anilino) | ~140-150 |

| ¹³C | C-N₂⁺ (Diazonium) | 102 - 123 |

| ¹³C | Other Aromatic Carbons | 115 - 140 |

| ¹⁵N | Diazonium Nitrogens | Variable, sensitive to substitution |

This table is predictive and based on data from related substituted benzenediazonium salts and diphenylamine (B1679370) derivatives. chemicalbook.comcaltech.educdnsciencepub.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic system. The extended conjugation provided by the two phenyl rings linked by the nitrogen atom, along with the diazonium group, would influence the position and intensity of the absorption bands.

Azo dyes derived from 4-aminoazobenzene, which share structural similarities, exhibit strong absorption bands in the visible region. rsc.orgpsu.edu For this compound, a strong absorption band is expected in the UV or near-UV region, likely corresponding to a charge-transfer transition. researchgate.net The photolysis of diazonium salts can be monitored by UV-Vis spectroscopy, observing the decay of the diazonium absorption band upon exposure to UV light. pku.edu.cn

Transient absorption spectroscopy is a powerful technique to study short-lived excited states and reaction intermediates. Upon photoexcitation with a laser pulse, the molecule is promoted to an excited state. The decay of this state and the formation of any transient species, such as aryl radicals formed after the loss of N₂, can be monitored by probing the absorption changes on ultrafast timescales (femtoseconds to nanoseconds). nih.govprinceton.edu The study of related azobenzene (B91143) compounds shows that processes like E-Z isomerization can occur on the picosecond timescale. mdpi.com For this compound, transient absorption could provide direct evidence for the formation of the 4-anilinophenyl radical intermediate, which is key to its application in surface modification.

Table 3: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Notes |

| π-π | 250 - 400 | Intense absorption due to the conjugated aromatic system. |

| n-π | Potentially a weaker, longer wavelength band. | May be obscured by stronger π-π* transitions. |

This table is predictive and based on data from related aromatic diazonium salts and aminoazobenzene derivatives. pku.edu.cnchemrxiv.org

Microscopic and Morphological Characterization of this compound and its Derivatives

Microscopy techniques are crucial for investigating the morphology, structure, and elemental composition of materials prepared using this compound, particularly in the context of surface modification and nanomaterial functionalization.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of a sample. When this compound is used to modify a surface, for instance, by electrochemical reduction to form a poly(4-anilinophenyl) film, SEM can reveal the morphology of the resulting layer. figshare.com It can show whether the film is uniform, porous, or consists of aggregated clusters or islands. researchgate.net The magnification capabilities of SEM allow for the visualization of features from the micrometer to the nanometer scale. nih.gov

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample's surface. By bombarding the sample with the electron beam, characteristic X-rays are emitted from the elements present. EDX can confirm the successful grafting of the anilinophenyl groups onto a substrate by detecting the presence of carbon, nitrogen, and, if the counter-ion is retained or adsorbed, sulfur and oxygen. nih.gov This is particularly useful to confirm the composition of modified surfaces or nanoparticles.

Table 4: Information Obtainable from SEM and EDX Analysis of Derivatives

| Technique | Information Provided | Application Example |

| SEM | Surface morphology, topography, and texture. | Imaging the structure of a polymer film grafted onto a carbon fiber surface. nih.gov |

| EDX | Elemental composition of the surface. | Confirming the presence of nitrogen and sulfur in nanoparticles functionalized with this compound. |

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal structure of materials. If this compound is used to functionalize nanoparticles, TEM can be employed to visualize the individual nanoparticles and determine their size, shape, and dispersion. nih.govacs.org High-resolution TEM (HRTEM) can even resolve the crystal lattice of nanoparticles. figshare.com

When nanoparticles are coated with an organic layer derived from the diazonium salt, TEM can sometimes visualize this layer as a shell around the nanoparticle core, especially if there is sufficient contrast between the core and the shell. This allows for the measurement of the coating thickness. TEM analysis of catalysts prepared by modifying nanoparticle supports with diazonium salts has shown that the morphology of the nanoparticles remains unchanged after the grafting process, indicating the stability of the support material during functionalization. mdpi.com

Table 5: Information Obtainable from TEM Analysis of Derivatives

| Technique | Information Provided | Application Example |

| TEM | Nanoparticle size, shape, and distribution. | Characterizing silica (B1680970) nanoparticles functionalized with diazonium groups. nih.govacs.org |

| HRTEM | Internal structure and crystallinity of nanomaterials. | Examining the crystal structure of gold nanoparticles before and after surface modification. figshare.com |

Thermal Analysis Techniques for Stability and Transformation Studies (e.g., TGA)

Thermogravimetric analysis (TGA) is a vital technique for assessing the thermal stability of diazonium salts like this compound. Due to the inherent high energy of the diazonium group, these compounds are often thermally labile and can decompose exothermically. chemrxiv.org TGA measures the change in mass of a sample as a function of temperature, providing critical data on decomposition temperatures and thermal stability.

Research on various arenediazonium salts demonstrates that their thermal stability is significantly influenced by the nature of the substituents on the aromatic ring. whiterose.ac.uklongdom.org Generally, the introduction of electron-withdrawing groups tends to increase the thermal stability, while electron-donating groups may decrease it. For instance, studies on substituted benzenediazonium salts have shown initial decomposition temperatures in the range of 140-150°C. whiterose.ac.uk The presence of the anilino group, an electron-donating group, in this compound would be expected to influence its thermal decomposition profile.

In a typical TGA experiment for a diazonium salt, a controlled heating program is applied in an inert atmosphere (e.g., nitrogen) to observe the mass loss associated with the release of nitrogen gas (N₂) upon decomposition. The resulting TGA curve provides the onset temperature of decomposition, which is a key indicator of the compound's thermal stability. For materials where organic groups are grafted onto a substrate via diazonium chemistry, TGA has shown that temperatures above 200°C are often required to achieve significant mass loss of the grafted moieties, indicating strong covalent bonding. acs.orgresearchgate.net

Below is a table summarizing the thermal decomposition data for several related aryldiazonium salts, which can provide an expected range for the thermal behavior of this compound.

| Compound Name | Substituent | Initial Decomposition Temperature (°C) | Reference |

| p-Bromobenzenediazonium Salt | p-Br | 140 | whiterose.ac.uk |

| p-Nitrobenzenediazonium Salt | p-NO₂ | 150 | whiterose.ac.uk |

| p-Methoxybenzenediazonium Salt | p-OCH₃ | 140 | whiterose.ac.uk |

This table presents data for analogous compounds to infer the potential thermal stability of this compound.

Chromatographic and Electrophoretic Techniques for Purity and Mixture Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and analysis of mixtures containing this compound. Due to the ionic nature of diazonium salts, reversed-phase HPLC coupled with ion-pairing chromatography is a particularly effective method. tcichemicals.com This technique allows for the separation of ionic analytes on a non-polar stationary phase by introducing an ion-pairing reagent into the mobile phase.

In this approach, a long-chain alkyl sulfonate, such as heptanesulfonate, is added to the mobile phase. This reagent forms a neutral ion pair with the positively charged diazonium cation, which can then be retained and separated on a C8 or C18 reversed-phase column. The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer to control the pH. researchgate.netresearchgate.net Detection is commonly performed using a UV detector, as the aromatic nature of the diazonium salt provides strong chromophores.

The retention time in ion-pair chromatography is influenced by several factors, including the concentration of the ion-pairing reagent, the type and concentration of the organic modifier in the mobile phase, and the pH. tcichemicals.com By optimizing these parameters, a high degree of separation efficiency and resolution can be achieved, enabling the accurate quantification of this compound and the identification of any impurities or related compounds in a mixture.

The following table outlines typical parameters for an HPLC method suitable for the analysis of diazonium salts.

| Parameter | Value |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Aqueous Buffer (e.g., phosphate) |

| Ion-Pairing Reagent | Heptanesulfonate |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 240 nm) |

| Temperature | Ambient |

This table provides an example of a general HPLC method for the analysis of diazonium salts.

Electrochemical Characterization of this compound Systems

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful for characterizing the redox behavior of this compound. The electrochemical reduction of aryldiazonium salts is a well-studied process that provides insight into the compound's reactivity, especially in the context of surface modification and electrosynthesis. researchgate.net

The cyclic voltammogram of an aryldiazonium salt typically shows an irreversible reduction peak corresponding to the transfer of one electron to the diazonium cation. rsc.orgrsc.org This process leads to the formation of a highly reactive aryl radical and the release of a molecule of nitrogen gas. This aryl radical can then undergo further reactions, such as abstracting a hydrogen atom or, more commonly in electrochemical studies, binding to the electrode surface. rsc.orgrsc.org In some cases, a second reduction peak at more negative potentials can be observed, which is attributed to the reduction of the aryl radical to an aryl anion. rsc.orgmdpi.com

The reduction potential of the diazonium group is sensitive to the electronic nature of the substituents on the aromatic ring. researchgate.netnih.gov Electron-withdrawing groups facilitate the reduction, shifting the peak potential to more positive values, while electron-donating groups make the reduction more difficult, resulting in a shift to more negative potentials. researchgate.net The anilino group in this compound, being electron-donating, is expected to shift the reduction potential to a more negative value compared to unsubstituted benzenediazonium.

The table below presents the reduction potentials for some substituted benzenediazonium salts, offering a comparative basis for the electrochemical behavior of this compound.

| Compound Name | Substituent | Reduction Potential (V vs. reference electrode) | Reference |

| 4-Nitrobenzenediazonium | 4-NO₂ | More positive potential | researchgate.net |

| 4-Methylbenzenediazonium | 4-CH₃ | More negative potential | researchgate.net |

| 4-Carboxybenzenediazonium (B3187778) | 4-COOH | More positive potential | researchgate.net |

This table illustrates the influence of substituents on the reduction potential of aryldiazonium salts.

Theoretical and Computational Chemistry Approaches to 4 Anilinobenzenediazonium;hydrogen Sulfate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of the 4-anilinobenzenediazonium (B90863) cation and predicting its chemical behavior. northwestern.edu These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, charge distribution, and bond characteristics. northwestern.edumdpi.com

Studies on substituted benzenediazonium (B1195382) salts reveal that the nature of the substituent group significantly influences the electronic properties of the diazonium moiety (-N₂⁺). conicet.gov.ar The anilino group (-NHC₆H₅) in the para position of the 4-anilinobenzenediazonium cation is an electron-donating group. This donation of electron density affects the N-N triple bond and the C-N bond. Computational studies on similar para-substituted benzenediazonium cations show that electron-donating groups lead to specific changes in bond lengths and vibrational frequencies. conicet.gov.ar For instance, increased electron donation can slightly elongate the N-N bond and shorten the C-N bond, indicating a greater contribution from the quinoid resonance structure.

Reactivity prediction is another key outcome of these calculations. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For an electrophile like a diazonium ion, the LUMO's energy and location indicate where a nucleophilic attack is most likely to occur. Furthermore, the calculated positive charge is not shared equally between the two nitrogen atoms; molecular orbital calculations have suggested that the terminal nitrogen atom (Nβ) may be less positively charged than the one bonded to the ring (Nα). shu.ac.uk This has implications for reactions like azo-coupling. nih.gov

Table 1: Illustrative Calculated Properties for a Substituted Benzenediazonium Cation Note: This table presents typical data obtained from quantum chemical calculations on substituted benzenediazonium salts to illustrate the concepts. Specific experimental or calculated values for 4-anilinobenzenediazonium;hydrogen sulfate (B86663) are not widely available in the cited literature.

| Property | Calculated Value (Arbitrary Units) | Significance |

| Energy of HOMO | -7.5 eV | Indicates susceptibility to oxidation |

| Energy of LUMO | -2.1 eV | Indicates susceptibility to nucleophilic attack |

| Mulliken Charge on Nα | +0.35 | Predicts reactivity at the inner nitrogen atom |

| Mulliken Charge on Nβ | +0.15 | Predicts reactivity at the terminal nitrogen atom |

| C-N Bond Order | 1.25 | Reflects the strength and nature of the bond to the ring |

| N-N Bond Order | 2.75 | Reflects the near triple-bond character |

Molecular Dynamics Simulations of 4-Anilinobenzenediazonium;hydrogen sulfate Interactions and Conformations

While quantum mechanics is ideal for electronic properties, molecular dynamics (MD) simulations are used to model the physical movements and interactions of atoms and molecules over time. ucl.ac.uk For this compound, an MD simulation would model the dynamic behavior of the 4-anilinobenzenediazonium cation and the hydrogen sulfate (HSO₄⁻) anion, typically surrounded by a large number of solvent molecules (e.g., water).

These simulations can reveal:

Ion Pairing: How the hydrogen sulfate anion associates with the diazonium cation in solution. MD can calculate the average distance and orientation between the ions, revealing whether they exist as a tight ion pair, a solvent-separated pair, or as free ions.

Solvation Shell: The structure and dynamics of solvent molecules immediately surrounding the cation and anion. ucl.ac.uk This is crucial as the solvent plays a significant role in stabilizing the salt and mediating its reactions. shu.ac.uk

Conformational Dynamics: The anilino group has rotational freedom around the C-N bond. MD simulations can explore the preferred conformations of the molecule in solution, which can influence its reactivity and interactions.

The simulation tracks the trajectories of all particles based on a force field—a set of parameters that defines the potential energy of the system. By analyzing these trajectories, macroscopic properties like diffusion coefficients and viscosity can be predicted. ucl.ac.uk

Computational Modeling of Reaction Pathways and Transition States

A primary application of computational chemistry is to map out the entire energy landscape of a chemical reaction. acs.org For diazonium salts, a critical reaction is dediazoniation, where the -N₂⁺ group is lost as nitrogen gas (N₂), a remarkably stable leaving group. masterorganicchemistry.com

Computational modeling can elucidate the step-by-step mechanism of such reactions:

Locating Reactants and Products: The geometries and energies of the starting material (4-anilinobenzenediazonium cation) and the potential products (e.g., an aryl cation and N₂) are optimized.

Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Sophisticated algorithms are used to locate this unstable structure. The energy of the TS determines the activation energy of the reaction, which is directly related to the reaction rate.

For 4-anilinobenzenediazonium, computational models could compare different potential dediazoniation pathways, such as a heterolytic pathway (forming an aryl cation) or a homolytic (radical) pathway, to determine which is more energetically favorable under specific conditions. core.ac.uk

Density Functional Theory (DFT) Studies on Functionalization Effects and Electron Density Distributions

Density Functional Theory (DFT) is a specific class of quantum chemical methods that has become exceptionally popular due to its balance of accuracy and computational cost. mdpi.comconicet.gov.ar DFT is particularly well-suited for studying aryldiazonium systems. mdpi.com

Functionalization Effects: DFT is used to systematically study how substituents (functional groups) alter the properties of the benzenediazonium ion. conicet.gov.ar In the case of 4-anilinobenzenediazonium, the anilino group acts as a para electron-donating group through resonance. DFT calculations can precisely quantify this effect by analyzing:

Electron Density Distribution: DFT provides a detailed map of the electron density throughout the molecule. It can show how the anilino group increases electron density in the aromatic ring and alters the charge on the diazonium group. This is crucial for predicting the regioselectivity of reactions like azo-coupling, where the electrophilic diazonium ion attacks an electron-rich nucleophile. nih.gov

Bonding Analysis: Theories like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to DFT results to analyze the properties of the electron density at critical points along the bonds, providing a rigorous definition of bond order and bond character (ionic vs. covalent).

Table 2: Illustrative DFT-Calculated Electron Density Parameters for Benzenediazonium Cations with Different para-Substituents Note: This table illustrates trends described in the literature. The anilino group is a strong electron-donating group (EDG).

| para-Substituent | Type | Electron Density at Ring (relative) | Charge on Nα (relative) | N-N Bond Length (Å) |

| -NO₂ (Nitro) | Electron-Withdrawing (EWG) | Lower | More Positive | Shorter |

| -H (Hydrogen) | Neutral | Baseline | Baseline | Baseline |

| -OCH₃ (Methoxy) | Electron-Donating (EDG) | Higher | Less Positive | Longer |

| -NHC₆H₅ (Anilino) | Strong EDG | Highest | Least Positive | Longest |

These DFT studies confirm that electron-donating groups like anilino stabilize the positive charge on the diazonium ion, which in turn influences its stability and reactivity in processes like Sandmeyer or azo-coupling reactions. conicet.gov.armasterorganicchemistry.com

Applications of 4 Anilinobenzenediazonium;hydrogen Sulfate in Advanced Materials Science

Design and Synthesis of Functionalized Materials Utilizing 4-Anilinobenzenediazonium (B90863);hydrogen sulfate (B86663)

The presence of the diazonium group in 4-anilinobenzenediazonium;hydrogen sulfate makes it a powerful tool for the covalent modification of various substrates. This allows for the creation of functionalized materials with tailored properties.

Diazonium salts are widely used for the surface modification of a broad range of materials, including conductive and non-conductive substrates. researchgate.net The grafting process typically involves the reduction of the diazonium salt, which can be initiated electrochemically, photochemically, or spontaneously. researchgate.net This reduction generates an aryl radical that covalently bonds to the surface, resulting in a highly stable modification. researchgate.net

The general mechanism for surface grafting with a diazonium salt can be described as follows:

Activation: An electron is transferred to the diazonium cation (Ar-N₂⁺), leading to the release of dinitrogen gas (N₂).

Radical Formation: A highly reactive aryl radical (Ar•) is formed.

Surface Reaction: The aryl radical reacts with the substrate surface, forming a stable covalent bond.

This technique allows for the formation of thin, uniform films on various surfaces. For instance, studies on 4-carboxybenzenediazonium (B3187778) have shown that the number of grafted layers on a glassy carbon electrode can be controlled by adjusting the concentration of the diazonium salt. rsc.orgmdpi.com The resulting modified surfaces exhibit new chemical and physical properties determined by the grafted aryl group. In the case of 4-anilinobenzenediazonium, the grafted 4-anilinophenyl group can introduce functionalities such as hydrophilicity, sites for further chemical reactions, or specific electronic properties.

The stability of the bond between the aryl group and the surface is a key advantage of this method. researchgate.net For example, aryl groups grafted onto single-walled carbon nanotubes have been shown to be stable at temperatures above 200°C. researchgate.net

This compound can be integrated into polymer systems and nanocomposites, imparting unique properties to the resulting materials. A notable example is its use in the formation of condensates with formaldehyde (B43269). The polymer of benzenediazonium (B1195382), 4-(phenylamino)-, sulfate (1:1) with formaldehyde has applications in various areas of scientific research. This polymer can undergo oxidation, reduction, and substitution reactions, making it a versatile platform for further chemical modification.

The introduction of aromatic amine structures, such as the one present in 4-anilinobenzenediazonium, into polymer backbones can significantly enhance their properties. For example, aromatic polyamides synthesized from aromatic diamines exhibit high thermal stability, excellent mechanical strength, and fluorescence. scirp.org Research on a polyamide synthesized from 4,4'-diaminobenzanilide (B1630359) and terephthaloyl chloride demonstrated thermal stability up to 300°C and strong blue fluorescence. scirp.orgresearchgate.net These properties make such polymers suitable for applications in high-temperature environments and as functional materials in light-emitting devices. scirp.org

The table below summarizes the properties of a representative aromatic polyamide, highlighting the potential characteristics that could be achieved by incorporating 4-anilinobenzenediazonium-like structures into polymers.

| Property | Finding | Source |

| Thermal Stability | Stable up to 300°C | scirp.orgresearchgate.net |

| Fluorescence | Strong blue fluorescence near 420 nm | scirp.orgresearchgate.net |

| Mechanical Properties | High strength and toughness | scirp.org |

| Solubility | Soluble in polar aprotic solvents | researchgate.net |

Role in Dye and Pigment Precursor Chemistry and Advanced Colorant Research

Aromatic amines and their diazonium salts are fundamental building blocks in the synthesis of azo dyes and pigments. The 4-anilinobenzenediazonium cation contains the necessary chromophoric and auxochromic groups to act as a precursor in azo coupling reactions. The diazonium group serves as the electrophile that reacts with a coupling component, typically an electron-rich aromatic compound like a phenol (B47542) or another aniline (B41778) derivative, to form an azo compound (Ar-N=N-Ar').

The resulting azo compounds are characterized by their extended conjugated systems, which are responsible for their color. The specific color of the dye can be tuned by modifying the chemical structure of the diazonium salt and the coupling component. The aniline group in 4-anilinobenzenediazonium can also influence the final color and properties of the dye, such as its fastness and solubility.

While specific research on dyes derived from this compound is not detailed in the provided search results, the use of similar aromatic amines in the dye industry is well-established. For instance, 4-chloro-1,2-phenylenediamine is a known precursor in permanent hair dye formulations. rsc.org The photochemical reactions of such precursors are an area of active research, as they can lead to the formation of new, stable colorants. rsc.org

Development of Sensors and Biosensors Incorporating this compound Derivatives

The ability of diazonium salts to form stable, covalent bonds with electrode surfaces makes them ideal for the construction of electrochemical sensors and biosensors. researchgate.net The 4-anilinobenzenediazonium cation can be used to functionalize electrode surfaces, and the grafted aniline group can then be used to immobilize biomolecules or act as a recognition element itself.

A common strategy involves the electrografting of a nitrophenyl diazonium salt, followed by the electrochemical reduction of the nitro group to an amino group. This amino-functionalized surface can then be used for the covalent attachment of enzymes, antibodies, or other biorecognition elements. For example, pyrroloquinoline quinone has been attached to aminophenyl-modified electrodes to create a sensor for NADH. researchgate.net

Derivatives of 4-anilinobenzenediazonium could be directly grafted to create a surface with accessible amino groups, simplifying the sensor fabrication process. These surfaces could be used to develop sensors for a variety of analytes. The development of sensors for hydrogen sulfide (B99878), for instance, has been achieved using metal-organic framework derivatives. scirp.org While not directly using 4-anilinobenzenediazonium, this highlights the research into amine-functionalized materials for sensor applications.

Applications in Photocatalytic Systems and Hydrogen Production Research

Recent research has explored the use of diazonium-functionalized materials in photocatalysis, particularly for hydrogen production from water splitting. The functionalization of photocatalytically active materials with diazonium salts can enhance their efficiency by improving charge separation and providing active sites for catalysis.

The covalent functionalization of fullerenes (C₆₀, C₇₀) with diazonium salts has been shown to create highly efficient molecular catalysts for the hydrogen evolution reaction (HER). researchgate.netrsc.orgrsc.org The diazonium functionalization induces charge polarization in the fullerene cage, which improves the efficiency of hydrogen generation. researchgate.netrsc.orgrsc.org For example, a diazonium-functionalized endohedral metallofullerene (DPySc₃N@IₙC₈₀) exhibited a very low onset potential of -0.025 V vs RHE, which is comparable to some of the best carbon-nanomaterial electrocatalysts. rsc.orgrsc.org

The table below summarizes the enhanced performance of fullerene-based catalysts after functionalization with diazonium salts.

| Catalyst | Tafel Slope (mV/dec) | Onset Potential (V vs RHE) | Source |

| C₆₀ | 119 | - | rsc.org |

| DPyC₆₀ | 95 | - | rsc.org |

| C₇₀ | 149 | - | rsc.org |

| DPyC₇₀ | 90 | - | rsc.org |

| DPySc₃N@IₙC₈₀ | - | -0.025 | rsc.orgrsc.org |

Halloysite nanotubes (HNTs) are naturally occurring clay nanotubes with a high surface area and porosity, making them suitable for catalyst support. nih.govnih.gov The surface of HNTs can be modified to introduce specific functional groups. For example, HNTs can be functionalized with aminosilanes to introduce amino groups, which can then be used to anchor catalytic species. nih.govresearchgate.net The use of 4-anilinobenzenediazonium would offer a direct method to introduce amino-phenyl groups onto the surface of HNTs or carbon nanofibers.

This functionalization can lead to a more efficient photocatalytic system for applications such as hydrogen production. The presence of a cocatalyst on a support material is known to enhance charge separation and provide more active sites, thereby boosting the rate of hydrogen evolution. mdpi.com

Investigation of Hydrogen Evolution Reaction (HER) Catalysis

The investigation into this compound as a component in catalysts for the Hydrogen Evolution Reaction (HER) is rooted in the broader field of electrode surface modification via aryldiazonium salts. While direct catalytic applications of the standalone compound are not documented, its potential lies in its ability to functionalize electrode surfaces through electrografting. This process covalently bonds a 4-anilinobenzene layer onto a conductive substrate, which can then serve as a platform for anchoring catalytically active nanoparticles or can itself modulate the electronic properties of the electrode to enhance HER performance.

The core of this approach is the electrochemical reduction of the diazonium salt, which generates a highly reactive aryl radical. nih.govmdpi.com This radical readily forms a stable covalent bond with various electrode materials, such as glassy carbon or gold. nih.govmdpi.com The resulting grafted layer, in this case, a 4-anilinophenyl film, can influence the HER in several ways. The aniline functional group within the grafted layer can act as an anchoring site for the deposition of metallic nanoparticles, which are known to be active HER catalysts. mdpi.com Furthermore, the organic layer can alter the electrode-electrolyte interface, potentially influencing proton transport and the kinetics of the HER.

Research in this area typically involves a multi-step process. Initially, the bare electrode is characterized, followed by the electrografting of the this compound. The successful modification of the surface is often confirmed using techniques like cyclic voltammetry and X-ray photoelectron spectroscopy (XPS). mdpi.com Subsequently, catalytically active materials, such as platinum, palladium, or non-precious metal nanoparticles, can be deposited onto the functionalized surface.

The performance of these modified electrodes for the HER is then evaluated using electrochemical methods, primarily linear sweep voltammetry. Key parameters of interest include the overpotential required to achieve a specific current density (e.g., 10 mA/cm²) and the Tafel slope, which provides insight into the reaction mechanism. A lower overpotential and a smaller Tafel slope are indicative of a more efficient HER catalyst.

While specific research on this compound for HER is nascent, studies on similar aryldiazonium compounds provide a framework for expected outcomes. For instance, glassy carbon electrodes modified with other aminophenyl diazonium salts have been used to create platforms for metallic catalysts, leading to enhanced catalytic activity for various electrochemical reactions. mdpi.com

The following table outlines the typical experimental data and findings from investigations into electrode modification using aryldiazonium salts for catalytic applications, which would be analogous to studies involving this compound.

| Electrode Material | Modification | Catalyst | Overpotential (mV at 10 mA/cm²) | Tafel Slope (mV/dec) |

| Glassy Carbon | Bare | None | > 500 | ~120 |

| Glassy Carbon | Electrografted 4-anilinophenyl layer | None | ~450 | ~110 |

| Glassy Carbon | Electrografted 4-anilinophenyl layer | Pt Nanoparticles | ~50 | ~30 |

| Gold | Bare | None | > 400 | ~115 |

| Gold | Electrografted 4-anilinophenyl layer | None | ~380 | ~105 |

| Gold | Electrografted 4-anilinophenyl layer | Pd Nanoparticles | ~70 | ~45 |

This conceptual data illustrates that the primary role of the this compound would be to create a stable, functionalized surface that enhances the activity and stability of a deposited HER catalyst. The anilino group in the grafted layer could provide a strong binding site for the catalyst nanoparticles, preventing their agglomeration and leaching, thereby improving the long-term performance of the electrode. Future research in this area would focus on optimizing the electrografting process and exploring various catalyst-modifier combinations to develop highly efficient and durable HER electrocatalysts.

Exploration of 4 Anilinobenzenediazonium;hydrogen Sulfate in Biological and Biomedical Research

Studies on Interactions with Biomolecules: Proteins and Nucleic Acids

While direct studies on 4-anilinobenzenediazonium (B90863);hydrogen sulfate (B86663) are limited, the reactivity of the diazonium group suggests potential interactions with biological macromolecules. Diazonium salts are known to be reactive species, and their interactions with proteins and nucleic acids could occur through both non-covalent and covalent mechanisms.

Non-Covalent Interaction Mechanisms

Non-covalent interactions are crucial in determining the structure and function of biomolecules. For a molecule like 4-anilinobenzenediazonium, several types of non-covalent interactions with proteins and nucleic acids could be hypothesized. The aromatic rings in the 4-anilinobenzenediazonium cation could participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in proteins, or with the nucleobases in DNA and RNA. Additionally, cation-π interactions, where the positively charged diazonium group interacts with the electron-rich face of an aromatic ring, could also play a role in binding. The presence of the aniline (B41778) nitrogen and the diazonium group could also allow for the formation of hydrogen bonds with suitable donor or acceptor groups on the surface of biomolecules.

Table 1: Potential Non-Covalent Interactions of 4-Anilinobenzenediazonium with Biomolecules

| Interaction Type | Interacting Moiety on 4-Anilinobenzenediazonium | Potential Interacting Partner on Biomolecule |

| π-π Stacking | Phenyl and Aniline Rings | Aromatic amino acid side chains (Phe, Tyr, Trp), Nucleobases (A, T, G, C, U) |

| Cation-π | Diazonium group (N₂⁺) | Aromatic amino acid side chains, Nucleobases |

| Hydrogen Bonding | Aniline -NH group, Diazonium group | Amino acid side chains (e.g., Asp, Glu, Ser, Thr), Phosphate backbone and nucleobases of nucleic acids |

Impact on Biomolecular Structure and Function

The binding of any small molecule to a protein or nucleic acid has the potential to alter its structure and, consequently, its function. Non-covalent interactions, though transient, can collectively induce significant conformational changes. For instance, the binding of a ligand could stabilize a particular protein conformation, either activating or inhibiting its biological activity. In the context of nucleic acids, the intercalation of a planar molecule between base pairs can lead to the unwinding of the DNA double helix, which can affect processes like replication and transcription. While there is no direct evidence for 4-anilinobenzenediazonium;hydrogen sulfate, it is plausible that its interaction could modulate the function of targeted biomolecules. The specific impact would depend on the binding affinity, selectivity, and the functional role of the biomolecule it interacts with.

Use in Enzyme-Catalyzed Reaction Studies

The application of diazonium compounds in the study of enzyme-catalyzed reactions is another area of interest. A polymer synthesized from a related compound, benzenediazonium (B1195382), 4-(phenylamino)-, sulfate (1:1), with formaldehyde (B43269), has been noted for its use in studying enzyme-catalyzed reactions. The interaction of such compounds with enzymes can provide insights into the enzyme's mechanism of action.

A compound like 4-anilinobenzenediazonium could potentially act as an enzyme inhibitor or an inactivator. The diazonium group is highly reactive and could form a covalent bond with nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition. Alternatively, its non-covalent binding could block the active site and prevent the substrate from binding, resulting in reversible inhibition. The study of such interactions can be instrumental in understanding enzyme kinetics and for the design of new enzyme inhibitors.

Future Research Directions and Unaddressed Challenges in 4 Anilinobenzenediazonium;hydrogen Sulfate Chemistry

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

Key areas for investigation include:

Catalytic Diazotization: Exploring catalytic methods that can replace the stoichiometric use of acids and nitrosating agents would represent a significant advancement. frontiersin.org The use of solid acid catalysts or recyclable reagents could minimize waste and simplify purification processes.

Alternative Nitrosating Agents: Research into more environmentally benign nitrosating agents, such as nitrogen oxides in controlled gas-phase reactions or in-situ generation from safer precursors, could offer a more sustainable alternative to traditional methods.

Flow Chemistry: Continuous flow reactors offer enhanced safety and control over highly exothermic and potentially hazardous reactions like diazotization. researchgate.netresearchgate.net The development of a continuous flow process for the synthesis of 4-anilinobenzenediazonium (B90863);hydrogen sulfate (B86663) would not only improve safety but also facilitate easier scale-up. frontiersin.org A recent development has shown a safer synthesis method by imitating the natural process of nitrate (B79036) reduction, avoiding the need for strong acids and low temperatures. nih.gov

Table 1: Comparison of Traditional vs. Future Synthetic Approaches for Diazonium Salts

| Feature | Traditional Batch Synthesis | Future Sustainable Synthesis |

| Reagents | Stoichiometric strong acids, sodium nitrite (B80452) | Catalytic systems, alternative nitrosating agents |

| Solvents | Often requires large volumes of water and acid | Solvent-free or green solvents |

| Safety | Risk of runaway reactions, handling of unstable intermediates | Enhanced control in flow reactors, in-situ generation |

| Waste | High E-factor, acidic aqueous waste | Minimized waste, recyclable components |

| Atom Economy | Moderate to low, due to byproducts | Higher, with more atoms from reactants in the final product |

Advanced Understanding of Long-Term Stability and Degradation Pathways of 4-Anilinobenzenediazonium;hydrogen sulfate and its Derivatives

A significant challenge in the broader application of diazonium salts is their inherent instability. researchgate.netvulcanchem.com While the hydrogen sulfate counter-ion can confer greater stability compared to halides, a comprehensive understanding of the long-term stability and degradation pathways of this compound under various conditions (e.g., temperature, pH, light exposure, solid-state vs. solution) is lacking.

Future research should aim to:

Systematic Stability Studies: Conduct thorough experimental studies to map the degradation profile of the compound over time. This would involve identifying major degradation products and elucidating the mechanisms of their formation. The decomposition of aryldiazonium salts can proceed through different pathways, including homolytic and heterolytic cleavage, leading to various products.

Influence of Substituents: Investigate how modifications to the aniline (B41778) or benzene (B151609) ring of the parent compound affect its stability. This could lead to the design of more robust derivatives for specific applications.

Computational Modeling: Employ computational chemistry to model the electronic structure and decomposition energetics of this compound. This can provide insights into its intrinsic stability and predict how different factors might influence its degradation.

Exploration of New Catalytic Applications Beyond Current Paradigms